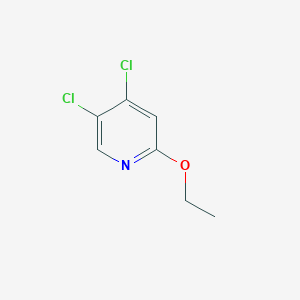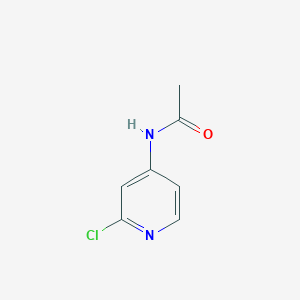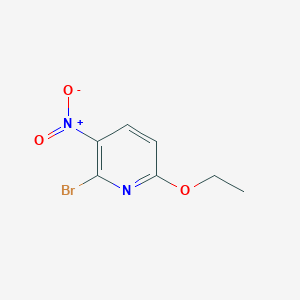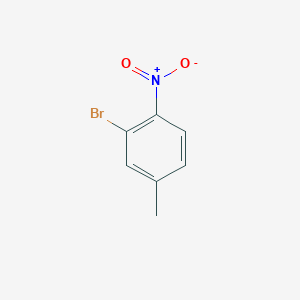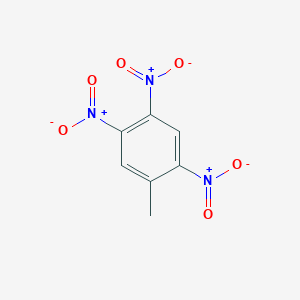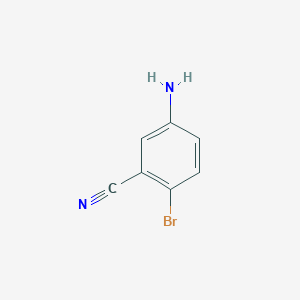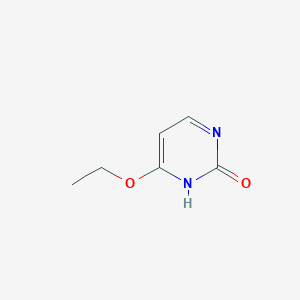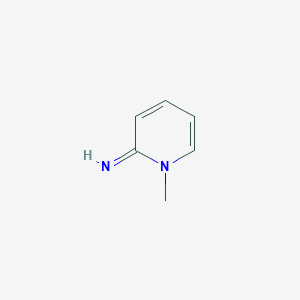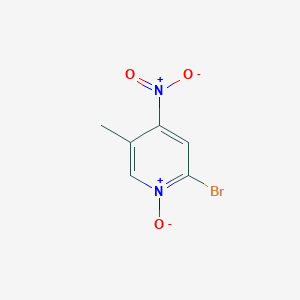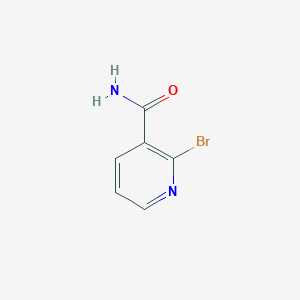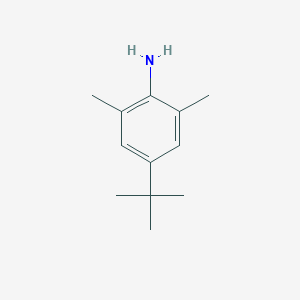
4-(叔丁基)-2,6-二甲基苯胺
概述
描述
科学研究应用
氧化曼尼希反应催化剂
Ratnikov 和 Doyle(2013 年)研究了过渡金属盐在 N,N-二烷基苯胺(包括 4-(叔丁基)-2,6-二甲基苯胺)的氧化曼尼希反应中的作用,使用叔丁基过氧化氢 (TBHP) 作为氧化剂。他们的研究提出了这些反应的一般机制,强调了单电子转移和叔丁基过氧自由基在该过程中的作用 (Ratnikov & Doyle, 2013)。
酮肟肽配体的构建模块
Young、Guthrie 和 Proulx(2019 年)报告了使用钯催化的氨基酸叔丁酸酯的 N-芳基化,使用 4-溴-N,N-二甲基苯胺作为偶联伙伴。该过程导致合成富电子的 N-芳基肽,它们经历氧化偶联生成氨基氧基,从而扩大了酮肟肽中侧链多样性的范围 (Young, Guthrie, & Proulx, 2019)。
晶体结构分析
Zhao、Yuan 和 Zhao(2015 年)对由 4-叔丁基-2,6-二甲基苯胺和丁烷-2,3-二酮缩合反应获得的化合物的晶体结构进行了研究。他们分析了其分子结构和键合特性 (Zhao, Yuan, & Zhao, 2015)。
对共轭效应的空间效应
Burgers 等人(2010 年)讨论了庞大的邻位取代基(如 2,6-二叔丁基取代)对化合物性质的影响,例如 N,N-二甲基苯胺。他们探讨了由于空间位阻,这些取代如何影响电子吸收光谱和碱性强度 (Burgers 等人,2010 年)。
光化学反应
Bader 和 Hansen(1979 年)研究了 4-烯基化 2,6-二甲基苯胺(包括 4-(1'-甲烯丙基)-2,6-二甲基苯胺)在甲醇中的辐照。他们分析了各种光产物的形成,并提出了基于分子内电子供体-受体复合物的机制 (Bader & Hansen, 1979)。
新型聚酰亚胺的合成
Chern 和 Tsai(2008 年)合成了一系列含有叔丁基侧基的新型聚酰亚胺,包括 1,4-双(4-氨基苯氧基)-2,6-二叔丁基苯。这些聚酰亚胺表现出独特的性能,如低介电常数、高玻璃化转变温度和优异的溶解性 (Chern & Tsai, 2008)。
属性
IUPAC Name |
4-tert-butyl-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHGWEBJQVWINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361190 | |
| Record name | 4-tert-butyl-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42014-60-8 | |
| Record name | 4-tert-butyl-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(Tert-Butyl)-2,6-Dimethylaniline in the synthesis described in the research?
A1: 4-(Tert-Butyl)-2,6-Dimethylaniline acts as a reactant in the condensation reaction with butane-2,3-dione (also known as diacetyl). This reaction forms the title compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane [].
Q2: How does the structure of the synthesized compound, derived from 4-(Tert-Butyl)-2,6-Dimethylaniline, relate to its spatial configuration?
A2: The synthesized compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, possesses a center of symmetry. The presence of the C=N double bond results in an E conformation. Notably, the benzene ring within the molecule is almost perpendicular to the plane formed by the 1,4-diazabutadiene moiety. This orientation is evident from the dihedral angle of 89.8° between these two planes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

